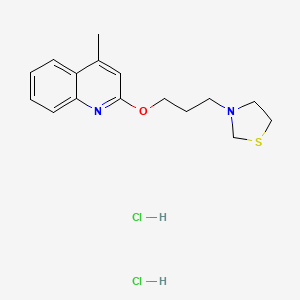
3-(3-(4-Methyl-2-quinolyloxy)propyl)thiazolidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-((4-Methylquinolin-2-yl)oxy)propyl)thiazolidine dihydrochloride is a heterocyclic compound that combines a quinoline derivative with a thiazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-((4-Methylquinolin-2-yl)oxy)propyl)thiazolidine dihydrochloride typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized using various methods, such as the Friedländer synthesis, which involves the condensation of aniline with a carbonyl compound in the presence of an acid catalyst.
Attachment of the Propyl Chain: The quinoline derivative is then reacted with a propyl halide under basic conditions to introduce the propyl chain.
Formation of the Thiazolidine Ring: The propyl-substituted quinoline derivative is then reacted with a thiazolidine precursor, such as cysteamine, under acidic conditions to form the thiazolidine ring.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the thiazolidine derivative with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propyl chain, where halides or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects could be explored in various disease models, particularly those involving microbial infections or cancer.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(3-((4-Methylquinolin-2-yl)oxy)propyl)thiazolidine dihydrochloride is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The quinoline moiety may intercalate with DNA or inhibit topoisomerases, while the thiazolidine ring may interact with thiol-containing enzymes, leading to inhibition of their activity .
Comparación Con Compuestos Similares
Quinoline Derivatives: Compounds such as chloroquine and quinine, which also contain the quinoline moiety, are known for their antimalarial and antimicrobial activities.
Thiazolidine Derivatives: Compounds like pioglitazone and rosiglitazone, which contain the thiazolidine ring, are used as antidiabetic agents.
Uniqueness: 3-(3-((4-Methylquinolin-2-yl)oxy)propyl)thiazolidine dihydrochloride is unique in that it combines both the quinoline and thiazolidine moieties, potentially imparting a combination of biological activities that are not present in compounds containing only one of these moieties. This dual functionality may enhance its therapeutic potential and broaden its range of applications .
Propiedades
Número CAS |
41288-13-5 |
|---|---|
Fórmula molecular |
C16H22Cl2N2OS |
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
3-[3-(4-methylquinolin-2-yl)oxypropyl]-1,3-thiazolidine;dihydrochloride |
InChI |
InChI=1S/C16H20N2OS.2ClH/c1-13-11-16(17-15-6-3-2-5-14(13)15)19-9-4-7-18-8-10-20-12-18;;/h2-3,5-6,11H,4,7-10,12H2,1H3;2*1H |
Clave InChI |
ITJWERYFHMJKKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=CC=CC=C12)OCCCN3CCSC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B12876670.png)
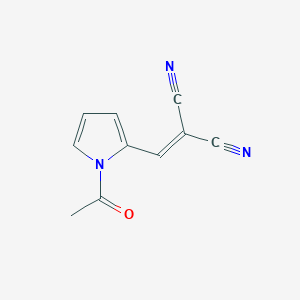
![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)

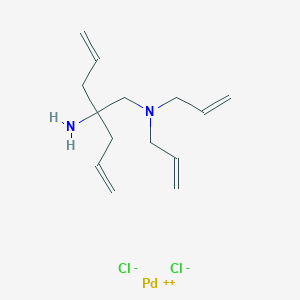



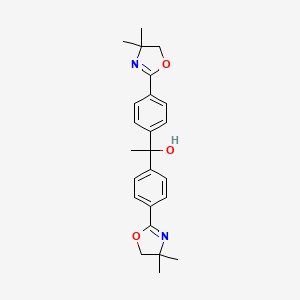
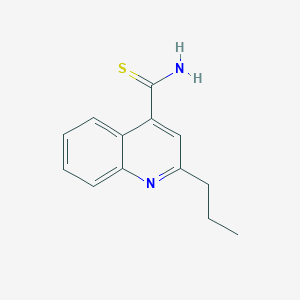

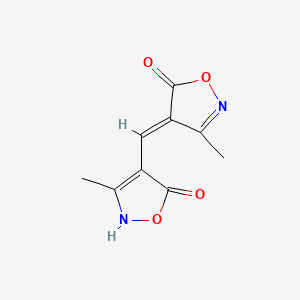
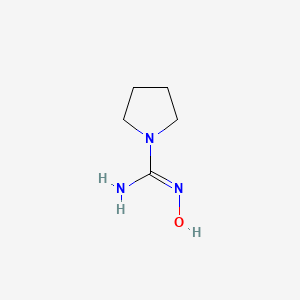
![N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide](/img/structure/B12876758.png)
